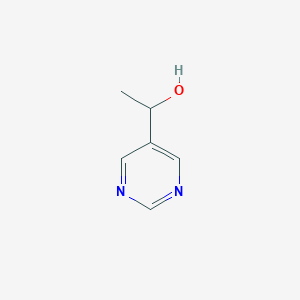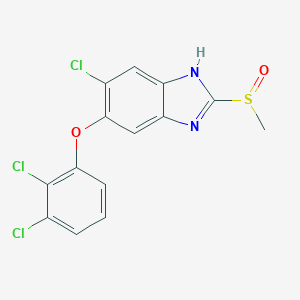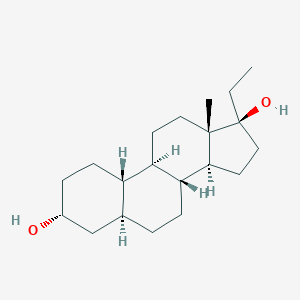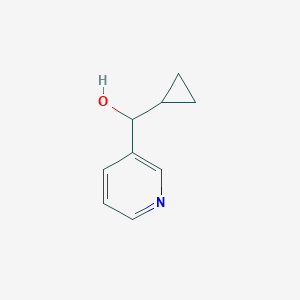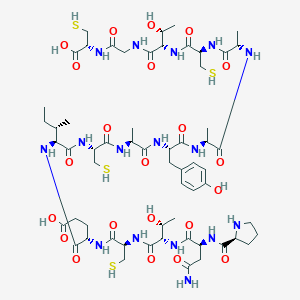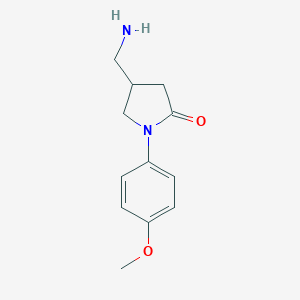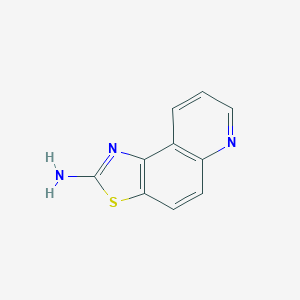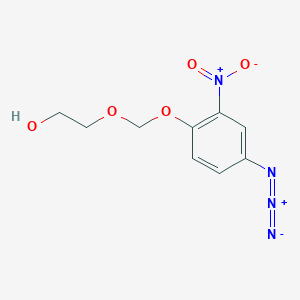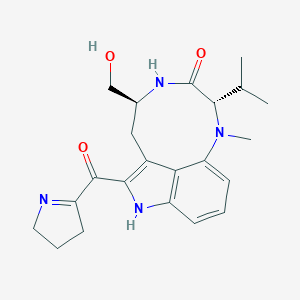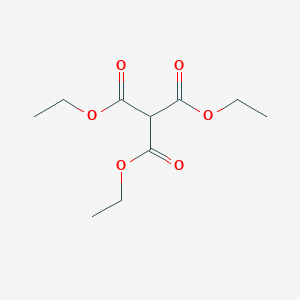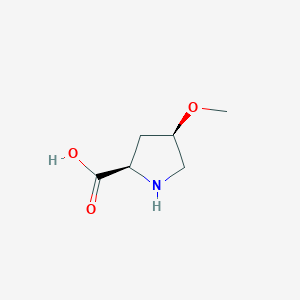
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid, also known as (R,R)-MPC, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it a valuable intermediate for the synthesis of various biologically active molecules.
Mechanism Of Action
(R,R)-MPC acts as a chiral auxiliary in organic synthesis, providing a stereochemical template for the formation of enantiomerically pure compounds. It also acts as a precursor for the synthesis of various biologically active molecules.
Biochemical And Physiological Effects
(R,R)-MPC has no known biochemical or physiological effects on its own. However, the compounds synthesized using (R,R)-MPC as a building block may have various biochemical and physiological effects, depending on their structure and function.
Advantages And Limitations For Lab Experiments
The use of (R,R)-MPC as a chiral auxiliary in organic synthesis has several advantages, including high stereoselectivity, ease of use, and compatibility with various reaction conditions. However, the limitations of (R,R)-MPC include its high cost, limited availability, and potential toxicity.
Future Directions
The future directions for (R,R)-MPC research include the development of new and efficient synthetic methods, the synthesis of new biologically active molecules, and the investigation of its potential as a drug candidate for the treatment of various diseases. The use of (R,R)-MPC in asymmetric catalysis and organocatalysis is also an area of interest for future research.
Conclusion
In conclusion, (R,R)-MPC is a valuable chiral building block that has various applications in organic synthesis and drug discovery. Its unique structure and properties make it an important intermediate for the synthesis of biologically active molecules. The future directions for (R,R)-MPC research include the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its use in asymmetric catalysis and organocatalysis.
Synthesis Methods
(R,R)-MPC can be synthesized using different methods, including the asymmetric synthesis method, enzymatic method, and chemical synthesis method. The asymmetric synthesis method involves the use of chiral catalysts to produce enantiomerically pure MPC. The enzymatic method involves the use of enzymes to catalyze the reaction between pyrrolidine and methoxyacetic acid. The chemical synthesis method involves the reaction between pyrrolidine and methoxyacetic acid in the presence of a suitable reagent.
Scientific Research Applications
(R,R)-MPC has been used as a building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and alkaloids. It has also been used in the synthesis of drugs for the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer's disease.
properties
CAS RN |
151273-50-6 |
|---|---|
Product Name |
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,4R)-4-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
RNXKXUOGQKYKTH-RFZPGFLSSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
COC1CC(NC1)C(=O)O |
Canonical SMILES |
COC1CC(NC1)C(=O)O |
synonyms |
D-Proline, 4-methoxy-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



